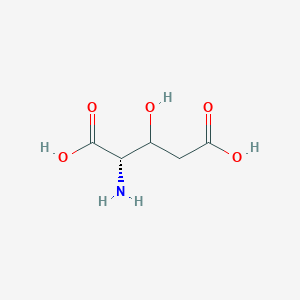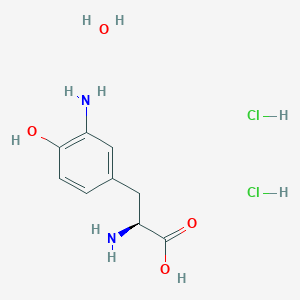
2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Vue d'ensemble
Description
“2-Amino-3-(3,4-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by other names such as “3,4-Dichloro-DL-Phenylalanine” and "D-3,4-DICHLOROPHE" .
Molecular Structure Analysis
The molecular weight of “2-Amino-3-(3,4-dichlorophenyl)propanoic acid” is 234.08 g/mol . The InChI string representation of its structure isInChI=1S/C9H9Cl2NO2/c10-6-2-1-5 (3-7 (6)11)4-8 (12)9 (13)14/h1-3,8H,4,12H2, (H,13,14) . Physical And Chemical Properties Analysis
“2-Amino-3-(3,4-dichlorophenyl)propanoic acid” has a molecular weight of 234.08 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 233.0010339 g/mol . The topological polar surface area is 63.3 Ų .Applications De Recherche Scientifique
-
Structural Modification of Natural Products
- Field : Medicinal and Pharmaceutical Chemistry .
- Application Summary : Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application : The introduction of amino acids into natural products is expected to improve the performance of these products .
- Results or Outcomes : The structures of amino acids are simple and diverse, and their pharmacological activities are extensive. These features are commonly employed in drug synthesis and structural modification .
-
Synthesis of New Tetracyclic Benzofuranocoumarin Analogs
- Field : Medicinal Chemistry .
- Application Summary : Two new tetracyclic benzofuranocoumarin (benzopsoralen) analogs were synthesized and found to significantly inhibit the proliferation of certain tumor cell lines .
- Methods of Application : The compounds were synthesized and their inhibitory effects on tumor cell lines were tested .
- Results or Outcomes : The synthesized compounds significantly inhibited the proliferation of MDA MB 231, HeLa, and TCC-SUP with GI 50 of three tumor cell lines is between 0.043 and 0.205 μM .
-
Synthesis of Biologically Active Compounds
- Field : Biochemistry and Medicinal Chemistry .
- Application Summary : Dioxygenases and monooxygenases, which can introduce an oxygen atom into the substrate, are used as ideal biocatalysts to synthesize 2-quinoxalinecarboxylic acid. This acid is used in the production of various biologically active compounds .
- Methods of Application : The compounds are synthesized using biocatalysts and their biological activities are tested .
- Results or Outcomes : The synthesized compounds are used as important intermediates to synthesize a variety of agrochemicals and pharmaceuticals .
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry .
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives due to their wide range of biological activities .
- Results or Outcomes : The synthesized indole derivatives have shown significant biological activities .
-
Synthesis of 2-Quinoxalinecarboxylic Acid
- Field : Biochemistry and Biocatalysis .
- Application Summary : Dioxygenases and monooxygenases, which can introduce an oxygen atom into the substrate, are used as ideal biocatalysts to synthesize 2-quinoxalinecarboxylic acid .
- Methods of Application : The compounds are synthesized using biocatalysts .
- Results or Outcomes : The synthesized 2-quinoxalinecarboxylic acid is used in the production of various biologically active compounds .
-
Synthesis of Indole Derivatives
- Field : Medicinal Chemistry .
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers synthesize a variety of indole derivatives due to their wide range of biological activities .
- Results or Outcomes : The synthesized indole derivatives have shown significant biological activities .
Propriétés
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSJHVDTAAISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346647 | |
| Record name | 2-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
CAS RN |
5472-67-3, 59331-62-3 | |
| Record name | 5472-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC14789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















